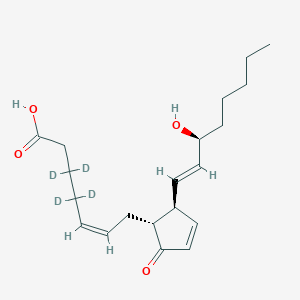

Prostaglandin A2-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La prostaglandina A2-d4 es un análogo deuterado de la prostaglandina A2. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos derivados de los ácidos grasos. Desempeñan diversos roles en el cuerpo, incluida la regulación de la inflamación, el flujo sanguíneo y la formación de coágulos sanguíneos. La prostaglandina A2-d4, específicamente, se utiliza en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de las prostaglandinas debido a su etiquetado de isótopos estables .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la prostaglandina A2-d4 implica la incorporación de deuterio en la molécula de prostaglandina A2. Esto se logra típicamente mediante el uso de reactivos deuterados en el proceso sintético. El proceso a menudo involucra múltiples pasos, incluida la formación de un anillo de ciclopentano, que es una característica distintiva de las prostaglandinas .

Métodos de producción industrial: La producción industrial de la prostaglandina A2-d4 se lleva a cabo en condiciones controladas para garantizar la incorporación de deuterio en posiciones específicas de la molécula. Esto implica el uso de equipos y reactivos especializados para lograr alta pureza y rendimiento. El proceso se lleva a cabo típicamente en una serie de pasos, incluida la síntesis de intermediarios y su posterior conversión al producto final .

Análisis De Reacciones Químicas

Reaction Mechanism

The reaction mechanism for the conversion of arachidonic acid to PGA2 involves several key steps:

- Cyclization : The cyclooxygenase enzyme catalyzes the addition of two oxygen molecules to arachidonic acid, resulting in the formation of a cyclic endoperoxide (PGG2), which is then converted to PGH2.

- Deuteration : In the case of PGA2-d4, specific labeling with deuterium occurs at defined positions during synthesis, allowing for precise tracking and quantification in analytical studies.

- Formation of Prostaglandin A2 : The final transformation involves the action of specific synthases that convert PGH2 into PGA2 or its deuterated form, PGA2-d4.

Biological Potency

While PGA2-d4 exhibits low biological potency in most bioassays, it has demonstrated some notable effects:

- Antiviral Activity : Research indicates that PGA2-d4 may possess antiviral properties, although the mechanisms remain to be fully elucidated.

- Antitumor Activity : At concentrations around 25 µM, it has been shown to inhibit cell cycle progression in certain cell lines such as NIH 3T3.

- Vasodilatory Effects : There are indications that PGA2-d4 may act as a vasodilator, which could have implications in cardiovascular research .

Aplicaciones Científicas De Investigación

La prostaglandina A2-d4 es ampliamente utilizada en la investigación científica debido a su etiquetado de isótopos estables, lo que permite una cuantificación precisa en estudios farmacocinéticos. Sus aplicaciones incluyen:

Química: Utilizada como trazador en el estudio de las vías metabólicas de las prostaglandinas.

Biología: Ayuda a comprender el papel de las prostaglandinas en los procesos celulares.

Medicina: Utilizada en el desarrollo de fármacos para estudiar la farmacocinética y el metabolismo de los fármacos basados en prostaglandinas.

Industria: Empleada en el desarrollo de nuevos análogos de prostaglandinas para uso terapéutico

Mecanismo De Acción

La prostaglandina A2-d4 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas en la superficie celular. Estos receptores son receptores acoplados a proteínas G que inician vías de señalización intracelular tras la activación. La unión de la prostaglandina A2-d4 a sus receptores conduce a la activación de las vías de señalización de monofosfato de adenosina cíclico (AMPc) y iones de calcio (Ca2+), que median diversas respuestas fisiológicas, incluida la inflamación y la percepción del dolor .

Comparación Con Compuestos Similares

La prostaglandina A2-d4 es única debido a su etiquetado de deuterio, que proporciona estabilidad y permite una cuantificación precisa en estudios de investigación. Los compuestos similares incluyen:

Prostaglandina A2: La forma no deuterada de la prostaglandina A2.

Prostaglandina E2: Conocida por su papel en la inflamación y el dolor.

Prostaglandina F2α: Interviene en la contracción del músculo liso.

Prostaglandina I2: Actúa como vasodilatador e inhibe la agregación plaquetaria .

Estos compuestos comparten características estructurales similares, pero difieren en sus actividades biológicas específicas y aplicaciones.

Actividad Biológica

Prostaglandin A2-d4 (PGA2-d4) is a stable isotope-labeled derivative of Prostaglandin A2, widely utilized in pharmacological and biochemical research. This compound plays a significant role in various biological processes, particularly in inflammation, cell signaling, and tissue repair. This article delves into the biological activity of PGA2-d4, detailing its mechanisms of action, physiological effects, and applications in research.

PGA2-d4 primarily interacts with G-protein coupled receptors (GPCRs) , specifically targeting prostaglandin receptors that mediate various cellular responses. Upon binding to these receptors, PGA2-d4 activates intracellular signaling pathways that lead to the release of pro-inflammatory cytokines and other mediators. This interaction is critical in the modulation of immune responses and the regulation of vascular functions.

Key Pathways Involved

- Cyclooxygenase Pathway : PGA2-d4 is synthesized from arachidonic acid through the action of cyclooxygenases (COX-1 and COX-2), which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGA2-d4 .

- Receptor Activation : The binding of PGA2-d4 to its receptors initiates a cascade of intracellular events, including:

Biological Effects

PGA2-d4 exhibits several biological activities that are crucial for maintaining physiological homeostasis and responding to pathological conditions:

- Inflammation : It plays a pivotal role in promoting inflammatory responses by enhancing vascular permeability and facilitating the migration of immune cells to sites of injury or infection .

- Tissue Repair : Research indicates that PGA2-d4 can enhance tissue regeneration following injury by modulating growth factor signaling pathways that promote cellular proliferation and survival .

- Vascular Effects : As a potent vasodilator, PGA2-d4 contributes to the regulation of blood flow and pressure through its action on vascular smooth muscle cells .

Case Studies and Research Findings

Several studies have highlighted the significance of PGA2-d4 in various biological contexts:

- Inflammatory Responses : A study demonstrated that PGA2-d4 synergizes with other inflammatory mediators such as leukotriene D4, enhancing macrophage activation and cytokine production. This suggests a collaborative role in amplifying inflammatory signals during immune responses .

- Cancer Research : Investigations into tumor microenvironments have shown that PGA2-d4 can influence cancer cell behavior by modifying the extracellular matrix and promoting angiogenesis, which is critical for tumor growth and metastasis .

- Pulmonary Function : In models of pulmonary arterial hypertension, PGA2-d4 has been implicated in modulating vascular remodeling processes, indicating its potential as a therapeutic target for respiratory diseases .

Applications in Research

PGA2-d4 is extensively used as a tracer in pharmacokinetic studies due to its stable isotope labeling. This allows for precise quantification during drug development processes:

Propiedades

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.